molecular formula C29H31NO6 B11212396 Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11212396
M. Wt: 489.6 g/mol
InChI Key: BQDKYVYZOOGOFV-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key starting materials is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . This compound is reacted with diethyl oxalate to form ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields 1-carbethoxy-substituted dihydroisoquinoline . Further treatment with methylamine and reduction steps lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-((6,7-dimethoxy-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other isoquinoline derivatives, such as:

These compounds share similar structural features but differ in their substituents and biological activities.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO6/c1-5-35-29(32)20-10-12-22(13-11-20)36-18-25-24-17-27(34-4)26(33-3)16-21(24)14-15-30(25)28(31)23-9-7-6-8-19(23)2/h6-13,16-17,25H,5,14-15,18H2,1-4H3

InChI Key

BQDKYVYZOOGOFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4C)OC)OC

Origin of Product

United States

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